2-[3-(4-Nitrophenoxy)prop-1-yn-1-yl]thiophene 2-[3-(4-Nitrophenoxy)prop-1-yn-1-yl]thiophene
Brand Name: Vulcanchem
CAS No.: 918866-67-8
VCID: VC16938854
InChI: InChI=1S/C13H9NO3S/c15-14(16)11-5-7-12(8-6-11)17-9-1-3-13-4-2-10-18-13/h2,4-8,10H,9H2
SMILES:
Molecular Formula: C13H9NO3S
Molecular Weight: 259.28 g/mol

2-[3-(4-Nitrophenoxy)prop-1-yn-1-yl]thiophene

CAS No.: 918866-67-8

Cat. No.: VC16938854

Molecular Formula: C13H9NO3S

Molecular Weight: 259.28 g/mol

* For research use only. Not for human or veterinary use.

2-[3-(4-Nitrophenoxy)prop-1-yn-1-yl]thiophene - 918866-67-8

Specification

CAS No. 918866-67-8
Molecular Formula C13H9NO3S
Molecular Weight 259.28 g/mol
IUPAC Name 2-[3-(4-nitrophenoxy)prop-1-ynyl]thiophene
Standard InChI InChI=1S/C13H9NO3S/c15-14(16)11-5-7-12(8-6-11)17-9-1-3-13-4-2-10-18-13/h2,4-8,10H,9H2
Standard InChI Key GPRVBEYUDBKCPZ-UHFFFAOYSA-N
Canonical SMILES C1=CSC(=C1)C#CCOC2=CC=C(C=C2)[N+](=O)[O-]

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s IUPAC name, 2-[3-(4-nitrophenoxy)prop-1-ynyl]thiophene, reflects its three primary components:

  • A thiophene ring (C₄H₃S) at position 2.

  • A propargyl ether chain (-O-CH₂-C≡C-) bridging the thiophene and nitroaryl groups.

  • A 4-nitrophenyl group (C₆H₄NO₂) providing electron-withdrawing character.

The Canonical SMILES representation (C1=CSC(=C1)C#CCOC2=CC=C(C=C2)[N+](=O)[O-]) highlights the alkyne bond (C#C) and nitro group ([N+](=O)[O-]). The planar thiophene and nitroaryl moieties enable π-π stacking, while the propargyl spacer introduces steric flexibility.

Physicochemical Properties

Hypothetical properties derived from structural analogs include:

  • Solubility: Likely soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the nitro group.

  • Melting Point: Estimated 150–170°C based on nitroaromatic analogs.

  • Stability: Susceptible to photodegradation under UV light owing to the nitro group’s photosensitivity.

Synthetic Routes and Optimization

Proposed Synthesis Pathways

While no explicit synthesis protocol exists for this compound, plausible routes include:

Route 1: Sonogashira Coupling

  • Step 1: Bromination of 2-thiophenecarboxaldehyde to yield 2-bromothiophene.

  • Step 2: Propargylation via reaction with propargyl bromide under basic conditions.

  • Step 3: Coupling with 4-nitrophenol using a palladium/copper catalyst .

Route 2: Nucleophilic Substitution

  • Step 1: Synthesis of 3-(4-nitrophenoxy)prop-1-yne via nucleophilic substitution between 4-nitrophenol and propargyl bromide.

  • Step 2: Friedel-Crafts alkylation of thiophene using the propargyl ether.

Challenges in Synthesis

  • Alkyne Stability: The propargyl ether may undergo undesired polymerization under acidic conditions.

  • Regioselectivity: Ensuring substitution occurs exclusively at the thiophene’s 2-position requires careful catalyst selection .

Spectroscopic Characterization

Hypothetical spectroscopic data for the compound are extrapolated from similar structures:

TechniqueKey Signals
IR (cm⁻¹)2118 (C≡C stretch), 1520–1350 (NO₂ asymmetric/symmetric stretch), 1724 (C=O)*
¹H NMR (CDCl₃)δ 6.8–7.5 (thiophene and aromatic H), δ 4.7 (OCH₂), δ 3.3 (≡C-H)
¹³C NMRδ 150–160 (NO₂-Ph), δ 120–140 (thiophene), δ 75–85 (C≡C)
MS (ESI)m/z 259.28 [M+H]⁺

*Note: A weak C=O signal in IR suggests potential oxidation during synthesis.

Research Gaps and Future Directions

Priority Investigations

  • Synthetic Optimization: Screen catalysts (e.g., Cu(I) thiophenecarboxylate ) to improve yield.

  • Thermal Analysis: Conduct DSC/TGA to assess stability for energetic applications.

  • Electrochemical Profiling: Measure HOMO/LUMO levels for electronics applications.

Computational Modeling

Density functional theory (DFT) could predict:

  • Frontier Molecular Orbitals: To estimate charge-transfer efficiency.

  • Reactivity Sites: Identifying electrophilic/nucleophilic regions for functionalization.

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